

Synthesis and chemical characterization of Flurbiprofen

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Compound of Interest

Compound Name: *Flurbiprofen*

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An In-Depth Technical Guide to the Synthesis and Chemical Characterization of Flurbiprofen
For Researchers, Scientists, and Drug Development Professionals

Flurbiprofen, chemically known as (\pm) -2-(2-fluoro-4-biphenyl)propionic acid, is a potent non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylalkanoic acid derivative family.^{[1][2]} It functions as a non-selective inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the prostaglandin synthesis pathway, thereby exerting analgesic, anti-inflammatory, and antipyretic effects.^{[1][2]} It is widely used in the management of pain and inflammation associated with conditions like rheumatoid arthritis and osteoarthritis.^{[2][3]}

This technical guide provides a comprehensive overview of a common synthetic route for Flurbiprofen and the detailed chemical characterization required to verify its identity, purity, and structural integrity.

Synthesis of Flurbiprofen

Flurbiprofen can be synthesized through various routes. A prominent and efficient method involves a palladium-catalyzed Suzuki coupling reaction to construct the core biphenyl structure. This approach is favored for its high yield and environmentally conscious reaction conditions.^[4]

One common pathway starts from 2,4-difluoronitrobenzene and proceeds through several intermediate steps to yield the final product.^[4] The key step is the Suzuki coupling of a

bromoaryl carboxylic acid intermediate with a phenylation reagent in the presence of a palladium catalyst.[4]

Synthetic Scheme Overview

A five-step synthesis route has been reported with an overall yield of 69%.[4] The process begins with 2,4-difluoronitrobenzene and ethyl methylmalonate, leading to the formation of a key bromoaryl carboxylic acid intermediate. This intermediate then undergoes a Suzuki coupling reaction.[4]

Key Synthetic Steps:

- Nucleophilic Substitution: Reaction of 2,4-difluoronitrobenzene with ethyl methylmalonate.[4]
- Hydrolysis and Decarboxylation: Conversion to 3-Fluoro-4-nitro- α -methylphenylacetic acid.[4]
- Nitro Group Reduction: Reduction of the nitro group to an amine.[4]
- Sandmeyer Reaction: Conversion of the amino group to a bromo group.[4]
- Suzuki Coupling: Palladium-catalyzed coupling with sodium tetraphenylborate to form Flurbiprofen.[4]

Experimental Protocol: Synthesis via Suzuki Coupling

This protocol details the final key step in the synthesis of Flurbiprofen.[4]

Materials:

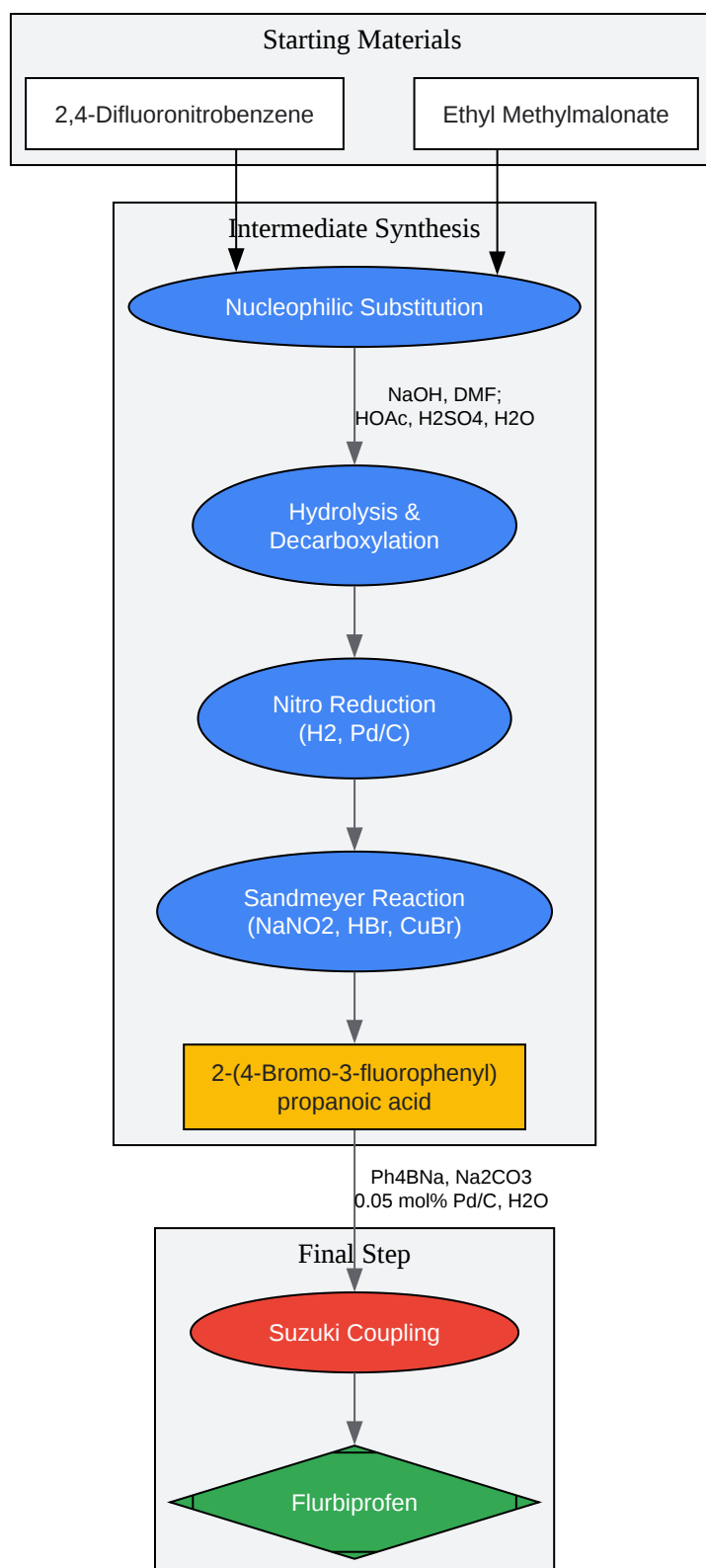
- 2-(4-Bromo-3-fluorophenyl)propanoic acid (Intermediate)
- Sodium tetraphenylborate
- Sodium carbonate (Na_2CO_3)
- 5% Palladium on Carbon (Pd/C, 50% water wet)
- Deionized Water

- 3 M Hydrochloric Acid (HCl)
- Tetrahydrofuran (THF)

Procedure:

- To a 50 mL flask equipped with a magnetic stirrer and a condenser, add water (10 mL), Na_2CO_3 (0.212 g, 2.00 mmol), 2-(4-Bromo-3-fluorophenyl)propanoic acid (0.247g, 1.00 mmol), sodium tetraphenylborate (0.092 g, 0.27 mmol), and 5% Pd/C (2 mg, 0.05 mol%).^[4]
- Reflux the mixture for 1 hour in the air.^[4]
- After cooling, quench the reaction by acidifying with 3 M HCl.^[4]
- Filter the resulting precipitate, wash it with water, and dry.^[4]
- Dissolve the residue in THF to separate the Pd/C catalyst by filtration.^[4]
- Concentrate the THF solution to yield Flurbiprofen as a white crystalline solid.^[4] The reported yield for this step is 98%.^[4]

Synthesis Workflow Diagram



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Caption: A flowchart illustrating the multi-step synthesis of Flurbiprofen via a Suzuki coupling reaction.

Chemical Characterization

Comprehensive characterization is essential to confirm the structure, purity, and identity of the synthesized Flurbiprofen. This involves a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of Flurbiprofen by providing information about the chemical environment of ^1H and ^{13}C nuclei.

Experimental Protocol: NMR Analysis

- **Sample Preparation:** Dissolve approximately 5-10 mg of the synthesized Flurbiprofen in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3).[\[5\]](#)[\[6\]](#)
- **Instrument:** Use a 400 MHz (or higher) NMR spectrometer.[\[5\]](#)[\[6\]](#)
- **Data Acquisition:** Acquire ^1H NMR and ^{13}C NMR spectra at room temperature.
- **Data Processing:** Process the acquired data (Fourier transform, phase correction, and baseline correction) and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Table 1: ^1H NMR Spectral Data for Flurbiprofen

Chemical Shift (δ , ppm)	Multiplicity	Assignment	Reference
1.56	Doublet	$-\text{CH}_3$	[6]
3.78	Quartet	$-\text{CH}$	[6]
7.13 - 7.54	Multiplet	Aromatic Protons	[6]

Solvent: CDCl_3 , Frequency: 400 MHz[\[6\]](#)

Table 2: ^{13}C NMR Spectral Data for Flurbiprofen (Note: Specific ^{13}C NMR data is less commonly detailed in general sources but is crucial for full characterization. Researchers should acquire this data as part of their analysis.)

Chemical Shift (δ , ppm)	Assignment
~17.5	-CH ₃
~45.0	-CH
~115 - 160	Aromatic & C-F Carbons
~180.0	-COOH

Infrared (IR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in the molecule based on the absorption of infrared radiation.

Experimental Protocol: FTIR Analysis

- Sample Preparation: Prepare a KBr (potassium bromide) disc by mixing a small amount of Flurbiprofen with dry KBr powder and pressing it into a transparent pellet.[\[7\]](#)
- Data Acquisition: Record the IR spectrum, typically in the range of 4000-400 cm^{-1} .
- Analysis: Identify the characteristic absorption peaks corresponding to the functional groups in Flurbiprofen.

Table 3: Key FTIR Absorption Peaks for Flurbiprofen

Wavenumber (cm ⁻¹)	Functional Group	Description	Reference
2500 - 3300	O-H	Carboxylic acid, broad peak due to H-bonding	[8][9]
1695 - 1700	C=O	Carbonyl stretch of the carboxylic acid	[8][9]

| 1215 | C-F | Carbon-Fluorine stretch |[8] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Experimental Protocol: MS Analysis

- Sample Introduction: Introduce a dilute solution of Flurbiprofen into the mass spectrometer, often coupled with a chromatographic system like HPLC or GC.[10][11]
- Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI), typically in negative ion mode for carboxylic acids.[11]
- Analysis: Acquire the mass spectrum. For structural confirmation, perform tandem MS (MS/MS) to analyze fragmentation patterns.[12]

Table 4: Mass Spectrometry Data for Flurbiprofen

Parameter	Value	Description	Reference
Molecular Formula	C ₁₅ H ₁₃ FO ₂	-	[13]
Molecular Weight	244.26 g/mol	-	[6][13]
[M-H] ⁻ (Precursor Ion)	m/z 243.08	Deprotonated molecule in negative ion mode	[14]

| Key Fragment Ion | m/z 199 | Loss of COOH group [\[\[14\]](#) |

High-Performance Liquid Chromatography (HPLC)

HPLC is a critical technique for determining the purity of the synthesized Flurbiprofen and for quantitative analysis.

Experimental Protocol: HPLC Analysis

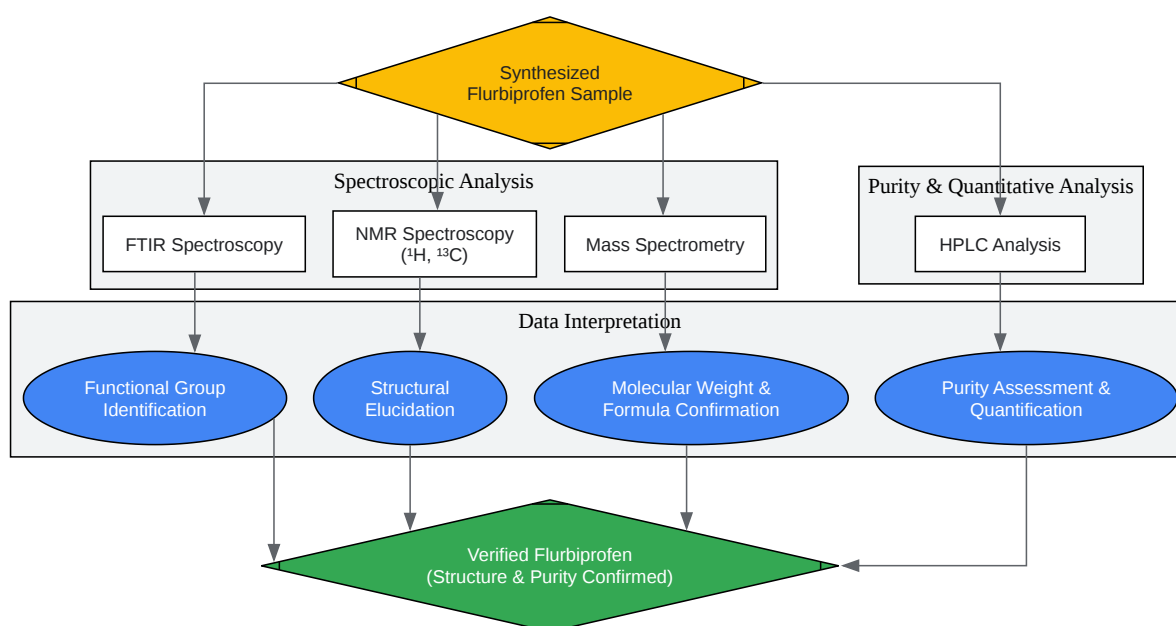
- **Sample Preparation:** Prepare a standard stock solution of Flurbiprofen in a suitable solvent (e.g., methanol).[\[15\]](#) Prepare working solutions by diluting the stock solution with the mobile phase.
- **Chromatographic Conditions:**
 - **Column:** C18 reverse-phase column (e.g., Gemini C18, 5 μ m, 4.6 mm \times 250 mm).[\[16\]](#)[\[17\]](#)
 - **Mobile Phase:** A mixture of an aqueous buffer and an organic solvent. A common composition is 30 mM Disodium hydrogen phosphate (pH 7.0) and acetonitrile (50:50 v/v). [\[16\]](#)[\[17\]](#)
 - **Flow Rate:** Isocratic flow rate of 1.0 mL/min.[\[16\]](#)[\[17\]](#)
 - **Detection:** UV detector set at 247 nm.[\[16\]](#)[\[17\]](#)
- **Analysis:** Inject the sample and record the chromatogram. The purity is determined by the area percentage of the main peak.

Table 5: Typical HPLC Parameters for Flurbiprofen Analysis

Parameter	Condition	Reference
Column	Gemini C18 (5 μ m; 4.6 mm \times 250 mm)	[16][17]
Mobile Phase	30 mM Na ₂ HPO ₄ (pH 7.0) : Acetonitrile (50:50)	[16][17]
Flow Rate	1.0 mL/min	[16][17]
Detection Wavelength	247 nm	[16][17]

| Retention Time | ~3.2 min |[16] |

Analytical Characterization Workflow



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Caption: Workflow for the comprehensive chemical characterization of synthesized Flurbiprofen.

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